molecular formula C11H7BrO2S B2482066 2-(4-Bromophenyl)thiophene-3-carboxylic acid CAS No. 2111619-85-1

2-(4-Bromophenyl)thiophene-3-carboxylic acid

Cat. No.: B2482066
CAS No.: 2111619-85-1
M. Wt: 283.14
InChI Key: LKEAGCAJSFAHFT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7BrO2S and its molecular weight is 283.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : Thiophene-containing compounds, including derivatives of 2-(4-Bromophenyl)thiophene-3-carboxylic acid, have been synthesized and characterized. These compounds have shown promising antibacterial and antifungal activities, particularly against gram-negative bacteria like E. coli and some fungi (Mabkhot et al., 2017).

Chemical Synthesis and Reactions

  • Heterocyclic Syntheses : This compound is used in creating condensation products with carbanions in the presence of copper or copper(II) acetate, leading to the synthesis of thienopyranones and thienopyridinones (Ames & Ribeiro, 1975).
  • Rhodium-Catalyzed Alkenylation : The compound facilitates regioselective alkenylation of thiophene-2-carboxylic acids via rhodium/silver-catalyzed oxidative coupling (Iitsuka et al., 2013).

Applications in Organic Synthesis

  • Cyclotrimerization Promoted by Copper(I) : Copper(I) thiophen-2-carboxylate, related to this compound, is used in the cyclotrimerization of bicyclic vic-bromostannylalkenes (Borsato et al., 2002).
  • Palladium-Catalyzed Perarylation : This compound undergoes perarylation, leading to the formation of tetraarylated products in good yields (Nakano et al., 2008).

Safety and Hazards

It is classified as an eye irritant and should be handled with care .

  • Future Directions

    • Further research could explore its potential applications in drug development, especially considering its role in Ullmann coupling reactions and olefinations .
  • Mechanism of Action

    Mode of Action

    It is known to be a reagent in the synthesis of 6-o-arylpropargyl diazalides , suggesting it may interact with its targets through covalent bonding or other chemical interactions.

    Biochemical Pathways

    Its role as a reagent in the synthesis of 6-o-arylpropargyl diazalides suggests it may be involved in the synthesis of other complex organic compounds.

    Result of Action

    It is known to have activity against streptococcus pneumoniae when used in the synthesis of 6-o-arylpropargyl diazalides .

    Properties

    IUPAC Name

    2-(4-bromophenyl)thiophene-3-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H7BrO2S/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-6H,(H,13,14)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LKEAGCAJSFAHFT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=C(C=CS2)C(=O)O)Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H7BrO2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    283.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2111619-85-1
    Record name 2-(4-bromophenyl)thiophene-3-carboxylic acid
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